(1R,2R)-2-fluorocyclopentan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRIPRHYULGQH-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570638 | |
| Record name | (1R,2R)-2-Fluorocyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13378-44-4 | |
| Record name | (1R,2R)-2-Fluorocyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1r,2r 2 Fluorocyclopentan 1 Ol and Its Stereoisomers
Enzymatic Approaches to Enantiopure Fluorocyclopentanols
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the preparation of chiral compounds. Biocatalysts, such as lipases, can operate under mild conditions and exhibit remarkable enantioselectivity.
Biocatalytic Kinetic Resolution and Deracemization Strategies
Biocatalytic kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. nih.gov In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus enriched. nih.gov This method is predicated on the different rates of reaction for the two enantiomers with the chiral enzyme. nih.gov While effective in achieving high enantiomeric excess (ee), a major limitation of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. mdpi.com
To overcome this yield limitation, deracemization strategies have been developed. These methods aim to convert the unwanted enantiomer into the desired one, theoretically enabling a 100% yield. This can be achieved through various chemoenzymatic or multi-enzymatic approaches, including dynamic kinetic resolution where the kinetic resolution is coupled with in situ racemization of the starting material.
Lipase-Mediated Transesterification Reactions
Lipases are a class of enzymes that catalyze the hydrolysis of lipids and are also highly effective in catalyzing esterification and transesterification reactions in organic solvents. nih.gov In the context of producing chiral alcohols, lipase-catalyzed transesterification is a key reaction. This involves the transfer of an acyl group from an acyl donor, often a vinyl ester, to the alcohol. The enzyme's chiral binding pocket ensures that this acylation occurs preferentially for one enantiomer of the racemic alcohol, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol.
A notable example is the kinetic resolution of racemic trans-2-fluorocyclopentanol using Amano Lipase (B570770) PS from Pseudomonas cepacia. researchgate.net In a reaction using vinyl acetate (B1210297) as the acylating agent in methyl tert-butyl ether (MTBE), the lipase selectively acetylates the (1R,2R)-enantiomer, yielding (1R,2R)-2-fluorocyclopentyl acetate and leaving behind the unreacted (1S,2S)-2-fluorocyclopentan-1-ol. researchgate.net
Enantioselectivity and Yield Optimization in Biocatalysis
In the resolution of racemic trans-2-fluorocyclopentanol using Amano Lipase PS, both the resulting (1R,2R)-2-fluorocyclopentyl acetate and the remaining (1S,2S)-2-fluorocyclopentan-1-ol can be obtained with high optical purity. researchgate.net The reaction proceeds to approximately 50% conversion, allowing for the separation of both enantiomers in good yields. researchgate.net
| Product | Yield | Optical Purity |
| (1R,2R)-2-Fluorocyclopentyl acetate | 45% | Not specified, but used to obtain (1R,2R)-2-fluorocyclopentan-1-ol |
| (1S,2S)-2-Fluorocyclopentan-1-ol | 45% | [α]D20 = +12 (c 1.0, CHCl3) |
| Table 1: Results of the kinetic resolution of racemic trans-2-fluorocyclopentanol using Amano Lipase PS. researchgate.net |
Asymmetric Synthesis of Fluorinated Cyclopentane (B165970) Scaffolds
Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture. This is often achieved through the use of chiral auxiliaries or chiral catalysts that control the stereochemical outcome of a reaction.
Chiral Auxiliaries and Catalysts in Fluorination
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired reaction, the auxiliary is removed, having imparted its chirality to the molecule. wikipedia.org A variety of chiral auxiliaries have been developed, many derived from readily available natural products like amino acids and terpenes. researchgate.net For instance, oxazolidinones, as popularized by Evans, are highly effective chiral auxiliaries for a range of asymmetric reactions, including alkylations and aldol (B89426) reactions. researchgate.net
In the context of synthesizing chiral cyclopentane derivatives, a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to be highly effective in asymmetric alkylation and aldol reactions, achieving excellent diastereoselectivities (>99%). nih.gov While not a direct fluorination, this demonstrates the principle of using a chiral cyclopentane-based template to control stereochemistry, a strategy that could be adapted for asymmetric fluorination reactions.
Catalytic enantioselective fluorination has also emerged as a powerful tool. This approach utilizes a chiral catalyst, often a metal complex with a chiral ligand, to introduce a fluorine atom stereoselectively. Various metal catalysts, including those based on palladium, copper, and nickel, have been successfully employed for the enantioselective fluorination of β-ketoesters and other substrates. researchgate.net
Enantioselective Ring Opening of Cyclopentene (B43876) Epoxides by Fluoride (B91410) Sources
A powerful strategy for the synthesis of trans-2-fluorocyclopentan-1-ols is the enantioselective ring-opening of achiral cyclopentene epoxide with a fluoride nucleophile. This desymmetrization reaction, if successful, can directly generate the desired enantiomerically pure product.
A significant advancement in this area is the development of a cooperative dual-catalyst system for the enantioselective ring opening of meso-epoxides. This system utilizes a chiral amine and a chiral Lewis acid to catalyze the reaction of benzoyl fluoride, which serves as a soluble source of fluoride. This method has been successfully applied to the desymmetrization of various cyclic epoxides, affording the corresponding β-fluoroalcohols with high enantioselectivity. Current time information in Atlanta, GA, US.
| Epoxide Substrate | Catalyst System | Enantiomeric Excess (ee) of Fluorohydrin Product |
| Cyclohexene (B86901) oxide | Chiral Amine + Chiral (salen)Co complex | 77% |
| Cyclopentene oxide | Chiral Amine + Chiral (salen)Co complex | 85% |
| Cycloheptene oxide | Chiral Amine + Chiral (salen)Co complex | 95% |
| Table 2: Enantioselective ring opening of cyclic epoxides using a cooperative dual-catalyst system. Current time information in Atlanta, GA, US.sigmaaldrich.com |
This methodology provides a direct and highly enantioselective route to chiral fluorohydrins, including the fluorocyclopentanol scaffold, under mild reaction conditions.
Metal-Catalyzed Asymmetric C-F Bond Formation
The asymmetric synthesis of chiral organofluorine compounds presents a significant challenge in organic chemistry. While methods like biocatalysis have shown great success, metal-catalyzed asymmetric C-F bond formation is an area of active research, though it can be difficult to achieve high stereoselectivity in some cases for compounds like chiral 2-fluorocyclopentan-1-ols. arkat-usa.org The development of chiral metal complexes is crucial for inducing enantioselectivity in fluorination reactions.
The strategy often involves the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the approach of the fluorinating agent to the substrate. For instance, chiral dirhodium catalysts have been developed for various asymmetric transformations, including reactions involving diazo compounds that could potentially lead to fluorinated carbene insertions. nih.gov The design of these catalysts often incorporates fluorine atoms into the ligand structure itself to enhance catalytic activity and stereoselectivity. nih.gov
Key aspects of metal-catalyzed asymmetric C-F bond formation include:
Ligand Design: The steric and electronic properties of the chiral ligand are paramount. Ligands bearing trifluoromethyl (CF₃) groups, for example, can provide significant steric hindrance and electronic effects that influence the enantioselectivity of the reaction. nih.gov
Metal Center: Various metals, including rhodium and zinc, are employed. Chiral dirhodium(II) catalysts are effective in controlling the stereochemistry of cyclopropanations and C-H insertion reactions. nih.govnih.gov Zn(II)-mediated reactions with sterically hindered chiral ligands have also been successful in producing chiral alcohols with good to excellent enantioselectivities. nih.gov
Substrate Control: The structure of the starting material, such as a corresponding cyclopentene derivative, influences the stereochemical outcome of the fluorination.
While direct asymmetric metal-catalyzed fluorination of a cyclopentene precursor to yield (1R,2R)-2-fluorocyclopentan-1-ol remains a specific challenge, the principles established in related systems provide a clear path for future methodology development. arkat-usa.orgnih.gov
Chemo- and Stereoselective Fluorination Techniques
Achieving high chemo- and stereoselectivity is critical when synthesizing complex molecules with multiple functional groups and chiral centers. The fluorination of cyclopentane systems requires precise control to obtain the desired (1R,2R) stereochemistry.
Hydrofluorination involves the addition of hydrogen and fluorine across a double bond. In the context of synthesizing 2-fluorocyclopentan-1-ol (B1343212), this would typically involve the hydrofluorination of a cyclopentene precursor. The regioselectivity and stereoselectivity of this reaction are key challenges.
Recent advances have focused on metal-free catalytic systems. For example, I(I)/I(III) catalysis using an inexpensive HF source has been shown to be highly effective for the regioselective fluorination of unactivated allenes, producing propargylic fluorides. nih.gov While not directly applied to cyclopentenes, this methodology highlights the potential of hypervalent iodine catalysis in activating substrates for fluorination under mild conditions. nih.gov
The mechanism of fluorination can proceed through electrophilic, nucleophilic, or radical pathways, and the choice of fluorinating agent and reaction conditions determines the dominant pathway and resulting selectivity. numberanalytics.com For the synthesis of vicinal fluorohydrins, a common strategy is the ring-opening of an epoxide, such as cyclopentene oxide, with a fluoride source. This reaction is typically stereospecific, proceeding via an Sₙ2 mechanism. The nucleophilic attack of the fluoride ion occurs at one of the carbon atoms of the epoxide ring, leading to an anti-diaxial opening and resulting in a trans-fluorohydrin. For cyclopentene oxide, this would yield trans-2-fluorocyclopentan-1-ol. To obtain the specific (1R,2R) enantiomer, either a chiral fluorinating agent, a chiral catalyst, or the use of an enantiomerically pure epoxide is required.
Regioselective fluorination allows for the precise placement of a fluorine atom at a specific position within a molecule. numberanalytics.com In cyclopentane systems, directing the fluorination to the C2 position relative to a hydroxyl group is essential for the synthesis of 2-fluorocyclopentan-1-ol.
Factors influencing regioselectivity include:
Electronic Effects: The electron distribution within the substrate molecule can guide the attack of an electrophilic fluorinating agent to the most electron-rich site. numberanalytics.com
Steric Hindrance: The steric environment around potential reaction sites can block or hinder the approach of the fluorinating agent, favoring reaction at less hindered positions. numberanalytics.com
Substrate-Directing Groups: Functional groups already present on the cyclopentane ring can direct the fluorinating agent to a specific position. This substrate-directed approach has been successfully used in the fluorination of highly functionalized cyclopentane derivatives. nih.gov
A common method for introducing fluorine is through deoxofluorination, where a hydroxyl group is replaced by fluorine using reagents like diethylaminosulfur trifluoride (DAST). The presence of other functional groups can strongly influence the outcome of these reactions. researchgate.net For instance, the fluorination of highly functionalized cyclopentene derivatives obtained from cyclohexenes via a ring-opening/ring-contraction procedure has been investigated, demonstrating that the transformations can be highly substrate-dependent. researchgate.net
| Fluorination Technique | Reagent Example | Selectivity Principle |
| Epoxide Ring Opening | HF-Pyridine / KHF₂ | Sₙ2 attack on an epoxide (e.g., cyclopentene oxide) leads to trans-products. |
| Electrophilic Fluorination | Selectfluor® | The reagent attacks an electron-rich site, such as a double bond or an enol ether. numberanalytics.com |
| Deoxofluorination | DAST, Deoxofluor | A hydroxyl group is replaced by fluorine; regioselectivity is inherent to the substrate's structure. researchgate.net |
| Substrate-Directed | Various | A functional group on the substrate directs the fluorinating reagent to a specific position. nih.gov |
Derivatization and Transformation of (1R,2R)-2-fluorocyclopentan-1-ol
Once synthesized, the optically pure (1R,2R)-2-fluorocyclopentan-1-ol serves as a versatile building block for more complex molecules, particularly fluorinated analogs of bioactive compounds.
The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of other functional groups, including amines, with inversion of stereochemistry. This reaction has been successfully applied to the synthesis of chiral aminofluorocyclopentanes from optically pure 2-fluorocyclopentan-1-ols. arkat-usa.org
Specifically, trans-2-fluorocyclopentan-1-ols can be converted into cis-2-fluorocyclopentane-1-amines. arkat-usa.org The reaction typically involves treating the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine, Ph₃P), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), and a nitrogen nucleophile (e.g., hydrazoic acid, HN₃, or a phthalimide). The reaction proceeds with a clean inversion of configuration at the carbon bearing the hydroxyl group. The resulting azide (B81097) can then be reduced to the corresponding amine.
Table 1: Mitsunobu Reaction for Aminofluorocyclopentane Synthesis. arkat-usa.org
| Starting Material | Reagents | Product | Stereochemical Outcome |
| (1R,2R)-2-fluorocyclopentan-1-ol | 1. Ph₃P, DEAD, HN₃ 2. Reduction | (1R,2S)-2-fluorocyclopentan-1-amine | Inversion at C1 |
| (1S,2S)-2-fluorocyclopentan-1-ol | 1. Ph₃P, DEAD, HN₃ 2. Reduction | (1S,2R)-2-fluorocyclopentan-1-amine | Inversion at C1 |
The hydroxyl group of (1R,2R)-2-fluorocyclopentan-1-ol is a key site for further chemical modifications. Standard functional group interconversions can be used to access a range of other derivatives while retaining the core fluorinated cyclopentane structure. ub.eduvanderbilt.edu
A primary transformation is the conversion of the alcohol into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. ub.edu This transformation occurs without affecting the configuration at the carbon center. ub.edu Once converted to a sulfonate ester, the compound is primed for nucleophilic substitution reactions (Sₙ2), which proceed with inversion of configuration, allowing access to a wide array of derivatives. vanderbilt.edu
Table 2: Selected Functional Group Interconversions from Alcohols. ub.eduvanderbilt.edu
| Transformation | Reagent(s) | Product Functional Group | Stereochemistry |
| Alcohol to Tosylate | TsCl, pyridine | Sulfonate Ester (-OTs) | Retention |
| Alcohol to Mesylate | MsCl, Et₃N | Sulfonate Ester (-OMs) | Retention |
| Alcohol to Chloride | SOCl₂, pyridine | Alkyl Chloride (-Cl) | Inversion (Sₙ2) |
| Alcohol to Bromide | PBr₃, pyridine | Alkyl Bromide (-Br) | Inversion (Sₙ2) |
| Alcohol to Iodide (via sulfonate) | 1. TsCl, pyr 2. NaI, acetone | Alkyl Iodide (-I) | Inversion (Sₙ2) |
| Alcohol to Azide (Mitsunobu) | Ph₃P, DEAD, HN₃ | Azide (-N₃) | Inversion (Sₙ2) |
These interconversions dramatically expand the synthetic utility of chiral fluorocyclopentanols, enabling their incorporation into more complex target molecules.
Stereochemical Investigations and Absolute Configuration Determination
Chiral Resolution and Enantiomeric Purity Assessment
The separation of a racemic mixture of 2-fluorocyclopentan-1-ol (B1343212) into its constituent enantiomers and the subsequent determination of the enantiomeric purity of the resolved fractions are fundamental procedures in stereochemical analysis.
Chromatographic Separation Techniques for Stereoisomers
Chromatographic methods are powerful tools for the separation of stereoisomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) are principal techniques for resolving enantiomers of cyclic alcohols. gcms.czdoi.org
For the separation of volatile analytes like fluorinated cyclopentanol (B49286) derivatives, chiral capillary gas chromatography is a highly effective method. chromatographyonline.comchromatographyonline.com The separation mechanism relies on the differential interaction of the enantiomers with a chiral selector incorporated into the stationary phase. gcms.cz Modified cyclodextrins are a widely used class of chiral selectors for this purpose. gcms.cz The toroidal shape of cyclodextrins provides a chiral cavity into which one enantiomer of the analyte may fit better than the other, leading to different retention times and, thus, separation. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions, such as temperature, are crucial for achieving optimal separation. gcms.cz
The following table illustrates the common types of chiral stationary phases used in GC for the separation of chiral alcohols.
| Chiral Stationary Phase Type | Common Chiral Selectors | Typical Applications |
| Cyclodextrin Derivatives | Permethylated, acylated, or silylated α-, β-, and γ-cyclodextrins | Broad applicability for a wide range of chiral compounds, including alcohols, ketones, and esters. chromatographyonline.comgcms.cz |
| Amino Acid Derivatives | L-valine-tert-butylamide polysiloxane (Chirasil-Val) | Separation of amino acid enantiomers and other polar compounds. sci-hub.se |
| Metal Complexes | Chiral metal-organic frameworks (MOFs) | Emerging technology with high selectivity. |
High-performance liquid chromatography with chiral stationary phases is another versatile technique for enantiomeric separation. csfarmacie.czeijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including alcohols. csfarmacie.czeijppr.com The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral polymer. eijppr.com
Mosher Acid Derivatization for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, can be accomplished using nuclear magnetic resonance (NMR) spectroscopy following derivatization with a chiral resolving agent. One of the most established methods is the use of α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. hplc.eu
In this method, the chiral alcohol, (1R,2R)-2-fluorocyclopentan-1-ol, is esterified in two separate reactions with the (R) and (S) enantiomers of Mosher's acid chloride, producing a pair of diastereomeric esters. nih.govnih.gov These diastereomers are distinct chemical entities and will exhibit different NMR spectra. nih.gov By comparing the ¹H or ¹⁹F NMR spectra of the two diastereomeric esters, the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer. hplc.eu The presence of the trifluoromethyl group in Mosher's acid provides a clean signal in the ¹⁹F NMR spectrum, which is often used for accurate quantification.
Assignment of Absolute and Relative Configurations
Determining the precise spatial arrangement of the substituents at the stereocenters is crucial. This involves assigning the absolute configuration (R or S) at each chiral center and the relative configuration (cis or trans) between them.
Spectroscopic Methods for Stereochemical Assignment
NMR spectroscopy is a primary tool for elucidating the stereochemistry of organic molecules. The advanced Mosher's method not only allows for the determination of enantiomeric excess but is also a powerful technique for assigning the absolute configuration of secondary alcohols. nih.govnih.gov The method is based on the analysis of the chemical shift differences (Δδ) between the two diastereomeric Mosher esters. The anisotropic effect of the phenyl ring in the Mosher's acid moiety causes the protons on one side of the ester to be shielded (shifted to a lower chemical shift) and the protons on the other side to be deshielded (shifted to a higher chemical shift). By systematically analyzing the Δδ (δS - δR) values for the protons in the vicinity of the stereocenter, the absolute configuration of the alcohol can be deduced. nih.gov
For fluorinated compounds like (1R,2R)-2-fluorocyclopentan-1-ol, ¹⁹F NMR spectroscopy offers a sensitive probe for stereochemical analysis. rsc.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which is influenced by the stereochemistry of the molecule. Furthermore, through-space heteronuclear Overhauser effect spectroscopy (HOESY) experiments can be used to establish spatial proximities between the fluorine atom and nearby protons, providing valuable information for conformational and configurational assignment. nih.gov
A hypothetical dataset for a Mosher's method analysis of (1R,2R)-2-fluorocyclopentan-1-ol is presented below to illustrate the principle.
| Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) |
| H-1 | 5.20 | 5.25 | +0.05 |
| H-2 | 4.80 | 4.75 | -0.05 |
| H-3a | 1.90 | 1.85 | -0.05 |
| H-3b | 2.10 | 2.15 | +0.05 |
| H-5a | 1.75 | 1.80 | +0.05 |
| H-5b | 1.95 | 1.90 | -0.05 |
Note: This is a hypothetical table for illustrative purposes.
Application of Empirical Rules for Configuration Determination (e.g., Kazlauskas Rule)
Empirical rules, derived from a large body of experimental data, can be used to predict the stereochemical outcome of certain reactions. In the context of biocatalytic resolutions, the Kazlauskas rule is often applied to predict which enantiomer of a secondary alcohol will react faster in an enzyme-catalyzed acylation. rsc.org This rule is particularly relevant for lipases, which are commonly used for the kinetic resolution of alcohols.
For secondary alcohols, the Kazlauskas rule considers the size of the substituents attached to the chiral carbon. The enantiomer with the larger substituent located on a specific side of a defined plane reacts preferentially. In the enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols, the absolute configurations of the products were determined using the Kazlauskas rule. nih.gov This indicates that for the lipase-catalyzed acylation of racemic trans-2-fluorocyclopentanol, the (1R,2R)-enantiomer would be acylated faster, leaving the unreacted (1S,2S)-enantiomer in high enantiomeric excess.
The application of the Kazlauskas rule is summarized in the following table.
| Enzyme | Substrate | Predicted Fast-Reacting Enantiomer | Basis of Prediction |
| Lipase (B570770) from Pseudomonas cepacia | Secondary Alcohols | The enantiomer with the larger substituent in the front-right quadrant of the active site model. rsc.org | Steric hindrance within the enzyme's active site. rsc.org |
| Lipase from Candida rugosa | Cyclic Secondary Alcohols | The enantiomer with the larger substituent oriented away from the catalytic serine. rsc.org | Steric constraints in the active site. rsc.org |
| Lipase from Burkholderia cepacia | trans-2-fluorocyclopentanol | (1R,2R)-2-fluorocyclopentan-1-ol | Based on the established selectivity of the enzyme. nih.gov |
Conformational Analysis of (1R,2R)-2-fluorocyclopentan-1-ol and its Derivatives
The five-membered ring of cyclopentane (B165970) is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist (or half-chair) forms. The introduction of substituents, such as the fluorine atom and the hydroxyl group in (1R,2R)-2-fluorocyclopentan-1-ol, influences the conformational preferences of the ring.
The conformational analysis of this molecule can be investigated using a combination of NMR spectroscopy and theoretical calculations. nih.gov In NMR spectroscopy, the magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation of the cyclopentane ring can be inferred. nih.gov
For halogenated cyclopentanones, studies have shown that the conformational equilibrium is influenced by the solvent and the nature of the halogen. nih.gov In the case of (1R,2R)-2-fluorocyclopentan-1-ol, the fluorine and hydroxyl groups can adopt either pseudo-axial or pseudo-equatorial positions. The conformational preference will be determined by a balance of steric interactions (minimizing gauche interactions) and stereoelectronic effects, such as the gauche effect which can favor a conformation where the electronegative fluorine atom is gauche to the hydroxyl group. Theoretical calculations, such as density functional theory (DFT), can be employed to model the energies of the different possible conformations and predict the most stable arrangement. nih.gov
The likely low-energy conformations for trans-2-fluorocyclopentan-1-ol are depicted below.
| Conformation | Substituent Orientation | Relative Stability |
| Envelope (E) | F (pseudo-axial), OH (pseudo-equatorial) | Dependent on steric and electronic factors |
| Twist (T) | F (pseudo-axial), OH (pseudo-equatorial) | Dependent on steric and electronic factors |
| Envelope (E) | F (pseudo-equatorial), OH (pseudo-axial) | Dependent on steric and electronic factors |
| Twist (T) | F (pseudo-equatorial), OH (pseudo-axial) | Dependent on steric and electronic factors |
Note: The relative stabilities are dependent on the specific energetic contributions of steric and electronic effects and would be determined through detailed computational and experimental studies.
Ring Conformations and Pseudorotation Analysis
The cyclopentane ring is not planar. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring puckers, adopting non-planar conformations. The two most idealized puckered conformations are the "envelope" (with C_s symmetry) and the "half-chair" or "twist" (with C_2 symmetry).
However, unlike the more rigid cyclohexane (B81311) ring, the energy barrier between these conformations in cyclopentane is very low, often comparable to thermal energy at room temperature. This leads to a phenomenon known as pseudorotation, a continuous interconversion between various envelope and twist forms. psu.edursc.org In this process, the "pucker" appears to rotate around the ring, allowing each carbon atom to move out of the plane in sequence. This facile interconversion means that unsubstituted cyclopentane does not have a single fixed conformation but exists as a dynamic mixture of these forms.
For substituted cyclopentanes like (1R,2R)-2-fluorocyclopentan-1-ol, the substituents create a potential energy surface for this pseudorotation pathway. The various envelope and twist conformers are no longer equal in energy. The molecule will preferentially adopt conformations that minimize unfavorable steric and electronic interactions. The analysis of these preferences is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, which provides data on time-averaged coupling constants, and quantum mechanical calculations to determine the energies of the possible conformers. researchgate.netresearchgate.net
Applications of 1r,2r 2 Fluorocyclopentan 1 Ol in Complex Molecule Synthesis
Precursors in the Synthesis of Biologically Relevant Compounds
The cyclopentane (B165970) ring is a prevalent structural feature in a multitude of biologically active natural products and synthetic compounds. The introduction of a fluorine atom onto this scaffold, as seen in (1R,2R)-2-fluorocyclopentan-1-ol, can lead to analogues with enhanced biological properties.
Role in Prostaglandin (B15479496) and Leukotriene Precursor Synthesis
Prostaglandins (B1171923) and leukotrienes are potent lipid mediators derived from arachidonic acid that play crucial roles in a wide range of physiological and pathological processes, including inflammation, pain, and cardiovascular function. The synthesis of stable and selective analogues of these eicosanoids is a major focus of pharmaceutical research.
While the direct use of (1R,2R)-2-fluorocyclopentan-1-ol in the synthesis of clinically used prostaglandins has not been explicitly detailed, its structure is highly amenable for the synthesis of fluorinated prostaglandin analogues. The cyclopentane core of this molecule provides the fundamental framework for the prostaglandin skeleton. The hydroxyl group at C-1 can serve as a handle for the introduction of the α-chain, while the fluorine atom at C-2 can modulate the chemical reactivity and biological activity of the resulting analogue.
The general synthetic strategies for prostaglandins often involve the construction of a cyclopentanone (B42830) intermediate onto which the two side chains are appended. (1R,2R)-2-fluorocyclopentan-1-ol could be oxidized to the corresponding 2-fluorocyclopentanone, a key intermediate for the synthesis of fluorinated prostaglandin precursors. The presence of the fluorine atom adjacent to the carbonyl group would influence the reactivity of the enolate and subsequent alkylation reactions for side-chain introduction.
| Potential Synthetic Step | Reactant/Reagent | Product | Significance |
| Oxidation | Pyridinium chlorochromate (PCC) or Swern oxidation | (1R)-2-fluorocyclopentanone | Key intermediate for side-chain introduction |
| α-chain addition | Wittig reaction or Horner-Wadsworth-Emmons olefination | Fluorinated prostaglandin core structure | Introduction of the upper side chain |
| ω-chain addition | Conjugate addition of an organocuprate | Complete fluorinated prostaglandin analogue | Introduction of the lower side chain |
Similarly, in the context of leukotrienes, which are acyclic molecules, fluorinated building blocks can be used to synthesize analogues with modified properties. While (1R,2R)-2-fluorocyclopentan-1-ol is a cyclic molecule, it could potentially be cleaved to yield a chiral, fluorinated acyclic precursor for the synthesis of novel leukotriene analogues.
Utility in Syntheses of Conformationally Restricted Bioactive Substances
The introduction of cyclic constraints into flexible molecules is a powerful strategy for improving their binding affinity and selectivity for biological targets. The rigid cyclopentane ring of (1R,2R)-2-fluorocyclopentan-1-ol makes it an excellent starting material for the synthesis of conformationally restricted analogues of various bioactive compounds. The defined stereochemistry of the hydroxyl and fluorine groups provides precise control over the spatial orientation of substituents, which is crucial for optimizing interactions with enzymes and receptors.
For instance, this building block could be employed in the synthesis of constrained peptide mimics or nucleoside analogues where the cyclopentane ring replaces the furanose sugar. The fluorine atom can also participate in non-covalent interactions, such as hydrogen bonds with protein backbones, further stabilizing the desired bioactive conformation.
Building Blocks for Fluorinated Analogues of Natural Products
The incorporation of fluorine into natural products is a well-established strategy for enhancing their therapeutic potential. (1R,2R)-2-fluorocyclopentan-1-ol serves as a chiral pool starting material for the synthesis of various fluorinated natural product analogues.
Incorporation into Fluorocarbanucleoside Scaffolds
Carbocyclic nucleosides, where a cyclopentane or cyclohexane (B81311) ring replaces the furanose moiety of natural nucleosides, are an important class of antiviral and anticancer agents. The introduction of a fluorine atom into the carbocyclic ring can significantly enhance the biological activity of these compounds.
(1R,2R)-2-fluorocyclopentan-1-ol is an ideal precursor for the synthesis of 2'-fluoro-carbocyclic nucleosides. The hydroxyl group at C-1 can be converted into a leaving group, allowing for the stereospecific introduction of a nucleobase. The fluorine atom at the 2'-position can mimic the 2'-hydroxyl group of ribose, potentially leading to improved binding to viral polymerases or other target enzymes.
| Target Fluorocarbanucleoside | Synthetic Strategy | Potential Biological Activity |
| 2'-Fluoro-carbocyclic adenosine (B11128) analogue | Conversion of the hydroxyl group to a leaving group (e.g., tosylate), followed by SN2 displacement with adenine. | Antiviral, anticancer |
| 2'-Fluoro-carbocyclic cytidine (B196190) analogue | Mitsunobu reaction with cytosine. | Antiviral, anticancer |
Synthesis of Modified Oligonucleotide Building Blocks
Modified oligonucleotides are short nucleic acid polymers with altered chemical structures that can be used as therapeutic agents (e.g., antisense oligonucleotides, siRNAs) or as diagnostic tools. The incorporation of fluorinated nucleosides into oligonucleotides can enhance their stability against nuclease degradation and improve their binding affinity to target RNA or DNA sequences.
(1R,2R)-2-fluorocyclopentan-1-ol can be elaborated into a phosphoramidite (B1245037) building block suitable for automated solid-phase oligonucleotide synthesis. An oligonucleotide containing a 2'-fluoro-carbocyclic nucleoside analogue derived from this starting material would exhibit altered conformational properties and potentially improved biological activity.
Intermediate in the Construction of Advanced Pharmaceutical Scaffolds
Beyond its application in the synthesis of specific classes of bioactive molecules, (1R,2R)-2-fluorocyclopentan-1-ol can serve as a versatile intermediate in the construction of more complex and novel pharmaceutical scaffolds. The combination of a rigid carbocyclic core, a reactive hydroxyl group, and a modulating fluorine atom provides a rich platform for chemical diversification.
Through a series of functional group transformations, the cyclopentane ring can be further elaborated with various pharmacophoric groups to generate libraries of new chemical entities for high-throughput screening. The stereochemical information embedded in the starting material ensures the production of enantiomerically pure compounds, which is a critical requirement in modern drug development. The fluorine atom can also serve as a useful probe for studying drug-receptor interactions using 19F NMR spectroscopy.
Potential in the Total Synthesis of Mettl3 Modulators and Other Complex Molecules
While no current literature directly links (1R,2R)-2-fluorocyclopentan-1-ol to the synthesis of Mettl3 modulators, its structural features suggest potential applications. The vicinal fluoro and hydroxyl groups, with their defined stereochemistry, offer valuable handles for further chemical transformations. The fluorine atom can introduce favorable properties such as increased metabolic stability and altered lipophilicity, which are often desirable in drug candidates.
A hypothetical synthetic approach towards a complex molecule, for instance a conceptual Mettl3 modulator containing a functionalized cyclopentane ring, could involve the following steps:
| Step | Transformation | Reagents and Conditions (Hypothetical) | Resulting Intermediate |
| 1 | Protection of the hydroxyl group | Silylating agent (e.g., TBDMSCl, imidazole) | Silyl-protected (1R,2R)-2-fluorocyclopentan-1-ol |
| 2 | Oxidation of the protected alcohol | Oxidizing agent (e.g., PCC, DMP) | Protected 2-fluorocyclopentanone |
| 3 | Elaboration of the cyclopentanone | Aldol (B89426) condensation, Wittig reaction, etc. | Functionalized cyclopentane scaffold |
| 4 | Further functional group manipulation and coupling | Various | Advanced intermediate |
| 5 | Deprotection and final modifications | Deprotecting agents (e.g., TBAF) | Target complex molecule |
This table represents a generalized and speculative pathway. The specific reagents and reaction conditions would need to be determined based on the actual target molecule.
Potential in the Stereocontrolled Construction of Polyfunctionalized Cyclopentane Systems
The rigid, stereodefined structure of (1R,2R)-2-fluorocyclopentan-1-ol makes it an attractive starting point for the stereocontrolled synthesis of polyfunctionalized cyclopentane systems. The existing stereocenters can direct the stereochemical outcome of subsequent reactions, allowing for the construction of multiple new stereocenters with high precision.
For example, the hydroxyl group could be used to direct metal-catalyzed reactions to a specific face of the cyclopentane ring. The fluorine atom, with its strong electron-withdrawing properties, can influence the reactivity of adjacent functional groups.
A hypothetical reaction cascade to generate a polyfunctionalized cyclopentane is outlined below:
| Reaction | Description | Stereochemical Outcome |
| Directed Epoxidation | The hydroxyl group of (1R,2R)-2-fluorocyclopentan-1-ol directs the epoxidation of an adjacent double bond (introduced in a prior step). | The epoxide would form on the same face as the directing hydroxyl group. |
| Nucleophilic Ring Opening | A nucleophile attacks the epoxide, leading to the introduction of a new functional group with a defined stereochemistry. | The nucleophile would add in a trans-fashion to the epoxide, resulting in a 1,2-trans arrangement of the new substituent and the newly formed hydroxyl group. |
| Further Functionalization | The newly introduced functional groups can be further elaborated to build up the complexity of the cyclopentane ring. | The stereochemistry of the existing centers would continue to influence the stereochemical outcome of subsequent reactions. |
This interactive table illustrates the potential of using the inherent stereochemistry of (1R,2R)-2-fluorocyclopentan-1-ol to control the formation of new stereocenters in a predictable manner. However, it is important to reiterate that these are conceptual applications and have not been reported in the synthesis of specific complex molecules.
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic compounds in solution. For (1R,2R)-2-fluorocyclopentan-1-ol, a combination of one- and two-dimensional NMR experiments, with a special focus on the fluorine-19 nucleus, is required for an unambiguous assignment of its constitution and relative stereochemistry.
One- and Two-Dimensional NMR for Structural Assignment
The ¹H and ¹³C NMR spectra of (1R,2R)-2-fluorocyclopentan-1-ol are predicted to exhibit distinct signals whose chemical shifts, multiplicities, and coupling constants are diagnostic of the trans-1,2-disubstituted cyclopentyl system.
The ¹H NMR spectrum is expected to show signals for nine protons. The protons attached to the carbons bearing the hydroxyl (C1) and fluoro (C2) groups, H1 and H2, are expected to resonate at lower field due to the deshielding effect of the electronegative substituents. The remaining six protons on the cyclopentane (B165970) ring (H3, H4, H5) are diastereotopic and will appear as complex multiplets in the aliphatic region. The presence of the fluorine atom introduces additional complexity through heteronuclear J-coupling (H-F coupling).
The ¹³C NMR spectrum will display five unique signals, corresponding to the five carbon atoms of the cyclopentane ring. The carbons C1 and C2 will be significantly downfield-shifted and will exhibit splitting due to one-bond (¹JCF) and two-bond (²JCF) coupling to fluorine, respectively.
Two-dimensional NMR experiments are crucial for assembling the structural puzzle. A Correlation Spectroscopy (COSY) experiment would reveal the H-H coupling network, establishing the connectivity between adjacent protons (e.g., H1-H2, H2-H3, etc.). A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
Table 1: Predicted ¹H and ¹³C NMR Data for (1R,2R)-2-fluorocyclopentan-1-ol Predicted data is based on standard chemical shift increments and typical coupling constants for similar structural motifs.
| Position | Predicted ¹H δ (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C δ (ppm) | Key 2D Correlations (COSY, HSQC) |
|---|---|---|---|---|
| 1 | ~4.2 - 4.5 | m (ddd) | ~75 - 80 | COSY: H2; HSQC: C1 |
| 2 | ~4.8 - 5.1 | dm (ddd) | ~95 - 100 (d, ¹JCF ≈ 170-190 Hz) | COSY: H1, H3; HSQC: C2 |
| 3 | ~1.7 - 2.1 | m | ~30 - 35 | COSY: H2, H4; HSQC: C3 |
| 4 | ~1.6 - 1.9 | m | ~20 - 25 | COSY: H3, H5; HSQC: C4 |
| 5 | ~1.8 - 2.2 | m | ~32 - 37 | COSY: H4, H1; HSQC: C5 |
d: doublet, t: triplet, m: multiplet, dm: doublet of multiplets
¹⁹F NMR for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. youtube.com Due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, these spectra can be acquired rapidly and offer a wide chemical shift range, minimizing signal overlap. youtube.com
For (1R,2R)-2-fluorocyclopentan-1-ol, the ¹⁹F NMR spectrum is expected to show a single resonance. The multiplicity of this signal is governed by its coupling to nearby protons. The largest coupling will be the two-bond (geminal) coupling to H2 (²JHF). Additionally, three-bond (vicinal) couplings to H1 and the two H3 protons (³JHF) will further split the signal. The magnitude of these ³JHF couplings is dependent on the dihedral angle between the C-F and C-H bonds, providing valuable stereochemical information. The resulting signal will be a complex multiplet, often described as a doublet of multiplets.
Table 2: Predicted ¹⁹F NMR Coupling Constants for (1R,2R)-2-fluorocyclopentan-1-ol
| Coupling Nuclei | Coupling Type | Typical Magnitude (Hz) | Information Provided |
|---|---|---|---|
| ¹⁹F - H2 | ²JHF (geminal) | 45 - 55 | Confirms geminal relationship |
| ¹⁹F - H1 | ³JHF (vicinal) | 15 - 30 | Dihedral angle dependent (Karplus relationship) |
| ¹⁹F - H3 | ³JHF (vicinal) | 5 - 20 | Dihedral angle dependent (Karplus relationship) |
Dynamic NMR Studies of Conformational Equilibria
The cyclopentane ring is not planar and exists as a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. For a disubstituted cyclopentane like (1R,2R)-2-fluorocyclopentan-1-ol, the substituents can occupy pseudo-axial or pseudo-equatorial positions. This leads to a conformational equilibrium between two principal low-energy conformers.
Dynamic NMR spectroscopy, particularly variable-temperature (VT) NMR, is a powerful technique to study this equilibrium. libretexts.org At room temperature, the interconversion between conformers is typically fast on the NMR timescale, resulting in a spectrum showing time-averaged chemical shifts and coupling constants. libretexts.org As the temperature is lowered, the rate of interconversion decreases. If the coalescence temperature is reached and surpassed, the individual conformers can be "frozen out," and separate signals for each conformer may be observed.
The relative populations of the conformers can be determined by integrating the signals at low temperature. Alternatively, at temperatures above coalescence, the observed, averaged vicinal coupling constants (e.g., ³JHH between H1 and H2) can be used to estimate the conformer populations, as the value is a weighted average of the coupling constants of the individual conformers, which are themselves related to dihedral angles via the Karplus equation. organicchemistrydata.org Studies on analogous 2-halocyclopentanones have successfully used this method to delineate conformational preferences. organicchemistrydata.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information for structural characterization: the precise molecular weight and the fragmentation pattern, which offers clues about the molecule's substructures.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For (1R,2R)-2-fluorocyclopentan-1-ol, the molecular formula is C₅H₉FO. HRMS can easily distinguish this formula from other combinations of atoms that might have the same nominal mass. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for C₅H₉FO
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₉FO |
| Nominal Mass | 104 |
| Calculated Monoisotopic Mass | 104.063743 Da nih.gov |
| Hypothetical Measured Mass | 104.0635 |
| Mass Error | -2.3 ppm |
The extremely low error between the calculated and measured mass provides high confidence in the assigned molecular formula.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated/deprotonated version) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
For (1R,2R)-2-fluorocyclopentan-1-ol (MW=104.12), the molecular ion (M⁺˙) at m/z 104 would undergo several predictable fragmentation pathways based on the known behavior of alcohols. libretexts.orgyoutube.com
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 Da), leading to a fragment ion at m/z 86 ([M-H₂O]⁺˙). youtube.com
Loss of Hydrogen Fluoride (B91410): Elimination of HF (20 Da) is also a likely pathway for fluorinated alcohols, which would produce a fragment ion at m/z 84 ([M-HF]⁺˙).
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant pathway for alcohols. youtube.com For (1R,2R)-2-fluorocyclopentan-1-ol, cleavage of the C1-C2 bond would lead to resonance-stabilized oxonium ions, while cleavage of the C1-C5 bond would also occur.
Table 4: Predicted Key Mass Spectrometry Fragments for (1R,2R)-2-fluorocyclopentan-1-ol
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 104 | [C₅H₉FO]⁺˙ | - (Molecular Ion) |
| 86 | [C₅H₇F]⁺˙ | H₂O |
| 84 | [C₅H₈O]⁺˙ | HF |
| 75 | [C₄H₈FO]⁺ | CH |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | C₂H₄O or C₂H₄F |
Analysis of these fragmentation pathways, in conjunction with NMR data, provides a comprehensive and confirmed structural assignment of the compound.
An extensive search for scientific literature and experimental data concerning the advanced spectroscopic and diffraction-based structural characterization of the chemical compound (1R,2R)-2-fluorocyclopentan-1-ol has been conducted. The objective was to find detailed research findings to construct an article based on the provided outline, focusing on X-ray crystallography and chiroptical spectroscopy.
Despite a thorough investigation across multiple scientific databases and search engines, no specific research articles, crystallographic data, or spectroscopic analyses for (1R,2R)-2-fluorocyclopentan-1-ol could be located. The information available for this compound is limited to basic chemical identifiers, such as its IUPAC name, molecular formula, and computed properties, which are available in public databases like PubChem.
Consequently, it is not possible to provide an article that adheres to the requested detailed outline, as there is no published research on the following topics for (1R,2R)-2-fluorocyclopentan-1-ol:
Chiroptical Spectroscopy:
Circular Dichroism for Conformation and Stereochemistry:No circular dichroism spectra or related studies to analyze the conformation and stereochemistry of this compound could be identified.
Due to the absence of any research findings in these specified areas, the generation of a scientifically accurate and informative article focusing solely on the advanced structural characterization of (1R,2R)-2-fluorocyclopentan-1-ol is not feasible at this time.
Computational and Theoretical Studies on 1r,2r 2 Fluorocyclopentan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a fundamental understanding of the electronic behavior that governs the structure and reactivity of (1R,2R)-2-fluorocyclopentan-1-ol.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For cyclic systems like (1R,2R)-2-fluorocyclopentan-1-ol, DFT calculations can elucidate the intricate interplay of steric and electronic effects on its geometry and stability. Studies on analogous fluorinated organic molecules have demonstrated that the introduction of a fluorine atom can significantly influence bond lengths and angles due to its high electronegativity.
The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, maps the electron density of the molecule. For (1R,2R)-2-fluorocyclopentan-1-ol, the MEP would reveal regions of negative potential around the highly electronegative fluorine and oxygen atoms, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, highlighting its role as a hydrogen bond donor.
Table 1: Representative Theoretical Bond Properties
| Bond | Predicted Bond Length (Å) | Notes |
|---|---|---|
| C-F | ~1.39 - 1.42 | The precise length is sensitive to the local conformation and intramolecular interactions. |
| C-O | ~1.42 - 1.44 | This bond length can be influenced by the presence and strength of hydrogen bonding. |
| O-H | ~0.96 - 0.98 | The length varies depending on the extent of its participation in hydrogen bonding. |
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are employed to accurately determine the energies of different molecular conformations. For (1R,2R)-2-fluorocyclopentan-1-ol, the cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The relative energies of these conformers are dictated by a delicate balance of factors including torsional strain, steric hindrance between the fluorine and hydroxyl groups, and the potential for intramolecular hydrogen bonding. High-level ab initio calculations can precisely quantify these energy differences, allowing for the identification of the most stable conformer(s) in the gas phase.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of (1R,2R)-2-fluorocyclopentan-1-ol, including its conformational flexibility and interactions with its environment.
Conformational searching algorithms systematically explore the potential energy surface of a molecule to identify all stable conformers and the energy barriers that separate them. For (1R,2R)-2-fluorocyclopentan-1-ol, this process would generate a conformational energy landscape, illustrating the relative stabilities of the various envelope and twist puckers of the cyclopentane ring. The results of such a search would likely indicate that conformations allowing for a favorable intramolecular hydrogen bond between the hydroxyl group and the fluorine atom are among the most stable, provided that this does not introduce significant steric strain.
Theoretical Predictions of Reaction Mechanisms and Transition States
Computational chemistry is a valuable tool for elucidating the pathways of chemical reactions and characterizing the high-energy transition states involved. For (1R,2R)-2-fluorocyclopentan-1-ol, theoretical methods can be applied to predict the mechanisms of various potential transformations, such as oxidation of the alcohol, substitution of the fluorine atom, or elimination reactions. By mapping the potential energy surface of a proposed reaction, computational chemists can identify the most likely reaction pathway and calculate the activation energy, which is a key factor in determining the reaction rate. These theoretical predictions can provide valuable guidance for the design and interpretation of experimental studies.
Computational Elucidation of Catalytic Pathways
In a typical study, the reactants, products, and any proposed intermediates and transition states are geometrically optimized to find their lowest energy structures. The energies of these structures are then calculated to construct a potential energy surface for the reaction. This surface reveals the energy barriers that must be overcome for the reaction to proceed, allowing for a quantitative assessment of the reaction kinetics.
For instance, in a hypothetical acid-catalyzed dehydration of (1R,2R)-2-fluorocyclopentan-1-ol, computational studies could be used to compare the energy barriers for the formation of different possible alkene products. This would involve locating the transition states for the elimination of water and calculating their relative energies. The results of such a study could predict the regioselectivity of the reaction, indicating which product is kinetically favored.
Table 1: Hypothetical DFT Calculation Results for the Dehydration of (1R,2R)-2-fluorocyclopentan-1-ol
| Species | Relative Energy (kcal/mol) |
| (1R,2R)-2-fluorocyclopentan-1-ol + H+ | 0.0 |
| Protonated Alcohol Intermediate | -5.2 |
| Transition State 1 (to 1-fluorocyclopent-1-ene) | +15.8 |
| Transition State 2 (to 3-fluorocyclopent-1-ene) | +18.3 |
| 1-fluorocyclopent-1-ene + H2O + H+ | -2.5 |
| 3-fluorocyclopent-1-ene + H2O + H+ | -1.9 |
Note: The data in this table is illustrative and intended to represent the type of results that would be generated from a computational study.
Prediction of Stereochemical Outcomes
The stereochemistry of (1R,2R)-2-fluorocyclopentan-1-ol, with its two chiral centers, makes the prediction of stereochemical outcomes in its reactions a critical challenge. Computational methods offer a powerful approach to understanding and predicting the stereoselectivity of reactions involving this compound. By modeling the interactions between the substrate, reagents, and any chiral catalysts, it is possible to determine which stereoisomeric product will be preferentially formed.
These predictive studies often rely on calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. The transition state with the lower energy will correspond to the major product, and the calculated energy difference can be used to predict the enantiomeric or diastereomeric excess.
For example, in an enzymatic resolution of a racemic mixture of 2-fluorocyclopentan-1-ol (B1343212), computational modeling could be used to predict which enantiomer will react faster with the enzyme. This would involve building a model of the enzyme's active site and docking both the (1R,2R) and (1S,2S) enantiomers into it. The binding energies and the energies of the subsequent reaction transition states can then be calculated to predict the stereochemical preference of the enzyme.
Table 2: Hypothetical Predicted Stereochemical Outcome for an Enzymatic Acylation
| Enantiomer | Transition State Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (%) |
| (1R,2R)-2-fluorocyclopentan-1-ol | 21.5 | Yes | >99 |
| (1S,2S)-2-fluorocyclopentan-1-ol | 25.1 | No |
Note: The data in this table is for illustrative purposes to show how computational predictions of stereochemical outcomes are presented.
Computational Analysis of Enzyme-Substrate Interactions
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis. nih.gov The high selectivity and efficiency of enzymes make them attractive catalysts for the synthesis of complex molecules like (1R,2R)-2-fluorocyclopentan-1-ol. nih.gov Computational methods play a crucial role in understanding and engineering enzyme-substrate interactions to improve catalytic activity and selectivity. nih.gov
Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of (1R,2R)-2-fluorocyclopentan-1-ol, docking studies can be used to predict how this molecule binds to the active site of an enzyme. nih.gov These studies provide valuable information about the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the enzyme-substrate complex.
The process involves generating a three-dimensional model of the enzyme, often from X-ray crystallography or homology modeling, and then using a scoring function to evaluate different binding poses of the substrate within the active site. The pose with the best score is predicted to be the most stable binding mode. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can also be estimated from these calculations.
Table 3: Hypothetical Docking Results for (1R,2R)-2-fluorocyclopentan-1-ol with a Lipase (B570770)
| Parameter | Value |
| Predicted Binding Affinity (kcal/mol) | -6.8 |
| Key Interacting Residues | Ser105, His224, Asp187 |
| Number of Hydrogen Bonds | 2 |
| van der Waals Contacts | Trp88, Phe132 |
Note: This table contains hypothetical data to illustrate the output of a molecular docking study.
QM/MM Approaches for Biocatalytic Mechanisms
To gain a more detailed understanding of the chemical reactions occurring within an enzyme's active site, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. wordpress.com In a QM/MM calculation, the part of the system where the reaction takes place (the substrate and key active site residues) is treated with a high-level QM method, while the rest of the enzyme and the surrounding solvent are treated with a more computationally efficient MM force field. wordpress.com
This approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex environment of the enzyme. acs.org For a reaction involving (1R,2R)-2-fluorocyclopentan-1-ol, a QM/MM study could be used to elucidate the entire catalytic cycle, including the initial binding of the substrate, the chemical transformation step, and the release of the product. acs.org The calculated energy barriers can be compared with experimental kinetic data to validate the proposed mechanism. youtube.com
Table 4: Hypothetical QM/MM Results for an Enzyme-Catalyzed Oxidation
| Step in Catalytic Cycle | Calculated Activation Energy (kcal/mol) |
| Substrate Binding | -4.2 (Binding Free Energy) |
| Hydrogen Abstraction by Cofactor | 12.5 |
| Oxygen Rebound | 5.1 |
| Product Release | 2.3 |
Note: The data presented in this table is illustrative and represents the kind of energetic information that can be obtained from QM/MM calculations.
Future Research Directions and Emerging Areas
Development of Novel Stereoselective Fluorination Methodologies
The precise, stereocontrolled introduction of fluorine into cyclic systems like cyclopentane (B165970) remains a significant challenge in synthetic chemistry. While methods for preparing (1R,2R)-2-fluorocyclopentan-1-ol exist, future research is geared towards developing more efficient, versatile, and safer fluorination techniques.
A key area of development is the creation of novel reagents and catalytic systems that can achieve high stereoselectivity on sp³-hybridized carbons. ucla.edu Current research efforts are exploring innovative strategies such as:
Photocatalytic C-H Fluorination: This approach utilizes light to activate otherwise unreactive C-H bonds for fluorination. acs.org For instance, photocatalyzed ring-opening/fluorination reactions of cyclopropanols have been shown to be an effective method for site-selective β-fluorination of carbonyl compounds. nih.gov This strategy could be adapted to cyclopentyl systems, offering a direct route to fluorinated cyclopentanols from readily available precursors.
Tandem Reaction Sequences: Researchers are designing multi-step reactions that occur in a single pot to build complexity efficiently. One such example is a tandem fluorination–desulfonation sequence that yields monofluoroalkenes with excellent stereoselectivity. rsc.org Applying similar tandem principles to cyclic alcohols could provide new pathways to compounds like (1R,2R)-2-fluorocyclopentan-1-ol.
Substrate-Directed Fluorination: This strategy leverages existing functional groups within a molecule to direct fluorinating reagents to a specific position and orientation. nih.gov Future work will likely focus on expanding the scope of directing groups and fluorinating agents to provide more predictable and controlled outcomes for complex cyclopentane derivatives. nih.govmiamioh.edu
Nucleophilic Fluorination of High-Energy Precursors: The use of precursors like diazo compounds, which can favorably form carbene intermediates, provides a powerful method for interfacing with the poorly nucleophilic fluoride (B91410) ion. ucla.edu This has been leveraged for the fluorination of α-diazo-β-ketoesters and could be expanded to other challenging substrates. ucla.edu
These emerging methodologies promise to make chiral fluorinated cyclopentanols more accessible, paving the way for their broader use in various scientific fields. miamioh.eduprinceton.edu
Exploration of New Biocatalysts for Fluorinated Compound Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. portlandpress.com The exploration of enzymes for the synthesis of fluorinated compounds is a rapidly growing field with significant potential. nih.gov
Future research in this area will likely concentrate on two main strategies:
Enzyme Engineering and Directed Evolution: Scientists are re-engineering existing enzymes, such as myoglobin-based catalysts, to perform new-to-nature reactions. utdallas.edunih.gov Through directed evolution, these enzymes can be optimized to accept fluorinated substrates or to catalyze C-F bond formation with high activity and stereoselectivity. utdallas.edunih.gov This approach could lead to biocatalysts specifically tailored for the synthesis of (1R,2R)-2-fluorocyclopentan-1-ol or its precursors.
Expanding the Biocatalytic Toolbox: The discovery and characterization of new enzymes from nature, particularly from organisms that produce fluorinated metabolites, is a key objective. nih.gov These novel biocatalysts could expand the range of possible fluorination reactions. Furthermore, integrating biocatalysis with continuous flow processes is a transformative approach that can enhance productivity and sustainability. portlandpress.com
The development of robust biocatalytic methods represents a green and efficient route for producing optically active fluorinated molecules, including cyclopentane derivatives. portlandpress.comnih.gov
Expanding the Application Spectrum in Drug Discovery and Chemical Biology
The introduction of a fluorine atom can profoundly influence a molecule's biological properties, including its metabolic stability, binding affinity, and membrane permeability. nih.govmdpi.com Consequently, fluorinated scaffolds like (1R,2R)-2-fluorocyclopentan-1-ol are highly attractive for medicinal chemistry.
Emerging areas of application include:
Novel Therapeutics: Fluorinated cyclopropanes are already considered highly desirable pharmacophores in drug discovery. nih.gov By extension, the (1R,2R)-2-fluorocyclopentan-1-ol scaffold can be used as a chiral building block to synthesize new drug candidates for a wide range of diseases, from cancer to infectious agents like COVID-19. mdpi.comnih.gov The specific stereochemistry of the fluorine and hydroxyl groups can be used to fine-tune interactions with biological targets.
Positron Emission Tomography (PET) Imaging: The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET imaging, a non-invasive diagnostic tool. nih.gov Synthesizing ¹⁸F-labeled versions of (1R,2R)-2-fluorocyclopentan-1-ol would allow for its incorporation into novel PET tracers. These tracers can be used to study biochemical processes in vivo, assess drug pharmacokinetics, and aid in disease diagnosis. nih.govresearchgate.net
Chemical Biology Probes: The unique properties of fluorine can be harnessed to create specialized molecular probes to investigate biological systems. The fluorocyclopentanol core can serve as the foundation for designing probes that report on specific enzyme activities or cellular environments.
The continued development of synthetic methods will fuel the application of this and other fluorinated building blocks in creating the next generation of pharmaceuticals and research tools. nih.gov
Advanced Computational Methodologies for Fluorine Chemistry
Computational chemistry provides invaluable insights into the effects of fluorination at a molecular level. Advanced computational methods are becoming indispensable tools for predicting molecular properties and guiding synthetic efforts. acs.org
Future research will leverage computational tools in several key ways:
Predicting Conformational Preferences: The introduction of fluorine can significantly alter the conformational landscape of a molecule. nih.gov Computational methods, such as Density Functional Theory (DFT), can accurately predict the preferred three-dimensional structure of fluorinated compounds like (1R,2R)-2-fluorocyclopentan-1-ol and its derivatives, which is crucial for understanding their interaction with biological targets. nih.gov
Understanding Noncovalent Interactions: Fluorine can participate in a variety of weak, noncovalent interactions (e.g., C-H···F hydrogen bonds) that are critical for molecular recognition and crystal packing. acs.org Computational analysis helps to visualize and quantify these interactions, aiding in the rational design of molecules with desired binding properties. acs.orgnih.gov
Accelerating Materials and Catalyst Design: Computer simulations are being used to design novel materials, such as fluorine-functionalized metal-organic frameworks (MOFs), for specific applications like capturing pollutants. acs.org Similarly, computational approaches can accelerate the development of new catalysts for fluorination by modeling reaction mechanisms and predicting catalyst performance, complementing experimental work. nih.gov
The synergy between advanced computational methodologies and experimental work is essential for deepening our understanding of fluorine chemistry and accelerating the discovery of new fluorinated molecules and materials. acs.orgnih.gov
Design and Synthesis of Next-Generation Fluorinated Cyclopentane-Based Probes
Building on the applications in chemical biology, a dedicated future direction involves the design and synthesis of highly specialized probes based on the fluorinated cyclopentane framework. These probes are engineered for high specificity and sensitivity in tracking biological processes.
Key research thrusts in this area include:
Bioorthogonal Probes: The development of probes that can be used in living systems without interfering with native biochemical processes is a major goal. The (1R,2R)-2-fluorocyclopentan-1-ol scaffold can be functionalized with reporter groups (e.g., fluorophores, biotin) and reactive handles for bioorthogonal ligation, allowing for the specific labeling and visualization of target biomolecules.
¹⁸F-Radiolabeled Probes for PET: As mentioned, the synthesis of ¹⁸F-labeled cyclopentane derivatives is of high interest for PET imaging. researchgate.net Future work will focus on developing probes that target specific enzymes, receptors, or transporters, enabling the visualization of disease states with high precision. The relatively long half-life of ¹⁸F (approx. 110 minutes) is advantageous for these applications. nih.gov
Facially Polar Motifs: The arrangement of the fluorine and hydroxyl groups on the same face of the cyclopentane ring can impart significant facial polarity. This feature can be exploited in the design of probes that interact with specific protein surfaces or membrane environments. The synthesis of related motifs, such as all-cis 1,2,3-trifluorocyclopropanes, highlights the interest in creating such facially polarized structures for exploration in pharmaceuticals and agrochemicals. rsc.org
The rational design and synthesis of these advanced probes will provide powerful new tools for dissecting complex biological systems and for diagnostic applications.
Q & A
Basic: What are the primary synthetic routes for (1R,2R)-2-fluorocyclopentan-1-ol, and how is stereochemical control achieved?
The synthesis of (1R,2R)-2-fluorocyclopentan-1-ol typically involves cyclopropanation or cyclopentanol derivatization. A stereoselective method includes the use of chiral hydroboration agents like (+)-IpcBH₂ (derived from α-pinene) to induce enantioselectivity. For example:
- Step 1 : React 2-(cyclopent-1-en-1-yl)furan with (+)-IpcBH₂ at -25°C to form a chiral borane intermediate.
- Step 2 : Oxidize the intermediate with H₂O₂/NaOH to yield the (1R,2R)-configured product with >90% enantiomeric excess (e.e.) .
Alternative routes may employ fluorination via electrophilic or nucleophilic reagents (e.g., Selectfluor™) at the cyclopentane ring, followed by hydroxylation.
Basic: How is the stereochemistry of (1R,2R)-2-fluorocyclopentan-1-ol confirmed experimentally?
Stereochemical validation relies on:
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., using SHELXS97/SHELXL97 software) .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to distinguish cis vs. trans diastereomers.
- Polarimetry : Measure optical rotation and compare with literature values for (1R,2R) enantiomers .
Advanced: How do reaction conditions influence the enantiomeric excess (e.e.) in asymmetric synthesis of this compound?
Key factors include:
- Temperature : Lower temperatures (e.g., -25°C) favor kinetic control, enhancing e.e. by reducing racemization .
- Catalyst loading : Optimal (+)-IpcBH₂ stoichiometry (1.2–1.5 equiv.) minimizes side reactions.
- Solvent effects : Non-polar solvents (e.g., hexane) improve stereoselectivity by stabilizing chiral intermediates.
- Additives : Lewis acids (e.g., Ti(OiPr)₄) may coordinate to substrates, further directing stereochemistry .
Advanced: What analytical challenges arise in quantifying trace impurities in (1R,2R)-2-fluorocyclopentan-1-ol, and how are they resolved?
Impurities (e.g., diastereomers, residual boranes) complicate analysis. Solutions include:
- HPLC-MS with chiral columns : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers .
- GC-FID with derivatization : Convert hydroxyl and fluorine groups to volatile silyl ethers (e.g., BSTFA) for improved detection .
- ICP-MS : Detect trace metal catalysts (e.g., boron) at ppb levels .
Advanced: How does the fluorine substituent in (1R,2R)-2-fluorocyclopentan-1-ol affect its conformational stability and intermolecular interactions?
The fluorine atom:
- Alters ring puckering : Electron-withdrawing effects stabilize chair-like conformations via hyperconjugation.
- Enhances hydrogen-bonding : The -OH group participates in stronger H-bonds with receptors compared to non-fluorinated analogs, as shown in molecular dynamics simulations .
- Modulates lipophilicity : Fluorine increases logP by ~0.5 units, impacting membrane permeability in biological studies .
Advanced: What strategies mitigate contradictions in reported bioactivity data for (1R,2R)-2-fluorocyclopentan-1-ol derivatives?
Discrepancies often stem from:
- Varied assay conditions : Standardize protocols (e.g., enzyme concentration, pH) using guidelines like OECD 455 for binding assays .
- Impurity profiles : Rigorous purification (e.g., preparative SFC) ensures >99% purity before biological testing .
- Structural analogs : Compare data with fluorinated cyclopentanol derivatives (e.g., (1R,2R)-2-fluorocyclopropanecarboxylic acid) to identify structure-activity trends .
Basic: What computational tools predict the physicochemical properties of (1R,2R)-2-fluorocyclopentan-1-ol?
Use:
- DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments and polar surface area .
- Molecular docking (AutoDock Vina) : Screen binding affinities to targets (e.g., enzymes) using PDB structures .
- logP prediction (Molinspiration) : Estimate hydrophobicity for pharmacokinetic modeling .
Advanced: How is (1R,2R)-2-fluorocyclopentan-1-ol utilized in probing enzyme mechanisms?
It serves as:
- Transition-state analog : Mimics carbocation intermediates in terpene cyclases, as shown in kinetic isotope effect (KIE) studies .
- Fluorine NMR probe : NMR monitors enzyme conformational changes in real-time (e.g., lysozyme studies) .
- Photoaffinity labeling precursor : Introduce azide groups for click chemistry-based target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
